Eudebeiolide B

Osteoblast Differentiation Bone Formation Alkaline Phosphatase

Standard osteoclast inhibitors lack the dual anabolic/anti-catabolic profile required for bone homeostasis research. Eudebeiolide B (CAS 1934299-51-0) resolves this gap with experimentally validated dual-action: • Promotes osteoblast mineralization (calcium accumulation at 10 µM). • Inhibits RANKL-induced osteoclastogenesis via Akt/NF-κB p65 dephosphorylation. • Prevents OVX-induced BMD loss and preserves trabecular microarchitecture in vivo. Supplied with ≥98% purity; stored at -20°C; shipped ambient.

Molecular Formula C15H18O4
Molecular Weight 262.30 g/mol
Cat. No. B12380541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEudebeiolide B
Molecular FormulaC15H18O4
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESCC1C2CC3=C(C(=O)OC3(CC2(C=CC1=O)C)O)C
InChIInChI=1S/C15H18O4/c1-8-10-6-11-9(2)13(17)19-15(11,18)7-14(10,3)5-4-12(8)16/h4-5,8,10,18H,6-7H2,1-3H3/t8-,10-,14+,15-/m1/s1
InChIKeyNXRHZEONSPJBHI-RZYIQFRBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eudebeiolide B: Characterization & Structural Identity


Eudebeiolide B, also designated as Plebeiolide D (CAS 1934299-51-0), is a eudesmane-type sesquiterpenoid lactone derived from the plant Salvia plebeia R. Br. [1]. It is classified as a natural product with a molecular formula of C15H18O4 and a molecular weight of 262.30 g/mol . While its initial isolation was from Salvia plebeia, its specific profile as a modulator of the RANKL-induced signaling axis is the primary differentiator for its use in bone metabolism research [2]. This guide provides quantitative, comparator-based evidence to inform procurement decisions, moving beyond generic classification.

Why Eudebeiolide B Is Not Interchangeable


Substitution with structurally similar eudesmane-type sesquiterpenoids (e.g., plebeiolide A or C) or standard bisphosphonates (e.g., alendronate) is not scientifically valid due to fundamental differences in cellular mechanism and functional outcome [1]. While some eudesmane analogs exhibit only anti-osteoclastogenic activity, Eudebeiolide B uniquely exhibits a dual-action profile, simultaneously promoting osteoblast differentiation (anabolic effect) while inhibiting RANKL-induced osteoclastogenesis (anti-catabolic effect) [2]. Furthermore, its primary mechanism involves the modulation of calcium signaling and phosphorylation of Akt/NF-κB p65, a pathway distinct from the direct enzyme inhibition (e.g., FPPS) exhibited by nitrogen-containing bisphosphonates . This combinatorial regulation of both bone formation and resorption renders direct cross-study or generic in-class replacement inappropriate for assays requiring preservation of bone homeostasis.

Eudebeiolide B: Comparative Performance Metrics


Dual Action: Mineralization vs. Anti-Resorption

Eudebeiolide B demonstrates a unique dual-functional phenotype that is absent in standard bisphosphonate comparators like Alendronate. At 10 µM, Eudebeiolide B significantly induced calcium accumulation in MC3T3-E1 osteoblast cells, a marker of bone mineralization, whereas Alendronate (a standard-of-care nitrogen-containing bisphosphonate) is not reported to promote osteoblast differentiation or matrix mineralization [1]. Instead, Alendronate's activity is confined to inhibiting osteoclast-mediated resorption. The quantified data confirms that Eudebeiolide B exerts an anabolic bone-forming effect alongside its anti-catabolic action.

Osteoblast Differentiation Bone Formation Alkaline Phosphatase Calcium Deposition Anabolic Activity

Anti-Osteoclastogenesis Selectivity vs. Plebeiolides

In studies screening constituents of Salvia plebeia R.Br. for osteoclast differentiation inhibition, a clear structural-activity divergence was observed among the plebeiolide series. Plebeiolide A and C exhibited potent inhibitory activity on RANKL-induced osteoclast formation [1]. Critically, Plebeiolide B (Eudebeiolide B) did not exhibit this potent direct inhibitory effect in the same screening model, establishing that minor structural variations within the eudesmane scaffold dramatically alter the anti-osteoclastogenic potency [1]. However, subsequent mechanistic studies confirmed that Eudebeiolide B suppresses osteoclast differentiation via a distinct, concentration-dependent modulation of NF-κB p65 phosphorylation and calcium signaling, rather than through a high-potency direct binding event, leading to a different efficacy profile and a wider therapeutic window for combined osteoblast promotion [2].

Osteoclastogenesis RANKL Inhibition TRAP Activity Sesquiterpenoid Selectivity Salvia plebeia

In Vivo Prevention of OVX-Induced Bone Loss

Eudebeiolide B has demonstrated in vivo efficacy in preventing bone loss in an estrogen-deficiency model. In ovariectomized (OVX) mice, intragastric injection of Eudebeiolide B prevented the OVX-induced loss of bone mineral density (BMD) and bone mineral content (BMC) [1]. While cross-study comparisons suggest that this level of systemic protection is comparable to outcomes observed with standard-of-care agents like alendronate in similar OVX models [2], Eudebeiolide B's in vivo benefit is mechanistically linked to its dual in vitro activity, differentiating it from compounds that only prevent resorption [1].

Osteoporosis Model Bone Mineral Density Ovariectomy In Vivo Efficacy Trabecular Bone

Eudebeiolide B: Research & Application Scenarios


Dual-Action Bone Remodeling Co-Culture Models

In co-culture systems of osteoblasts and osteoclasts, Eudebeiolide B is the preferred tool compound due to its experimentally validated ability to simultaneously promote osteoblast mineralization (evidenced by calcium accumulation at 10 µM) and suppress RANKL-induced osteoclast differentiation (via Akt/NF-κB p65 dephosphorylation) [1]. This dual effect is not replicated by standard bisphosphonates or structurally related plebeiolides, making it essential for studies focused on restoring bone homeostasis rather than simply halting resorption [2].

Postmenopausal Osteoporosis OVX Model

Eudebeiolide B serves as a critical reference standard for researchers developing novel agents for postmenopausal osteoporosis. Its in vivo capacity to prevent OVX-induced bone mineral density (BMD) loss and preserve trabecular microarchitecture in mice provides a validated benchmark for comparing new chemical entities with a bone-protective (as opposed to purely anti-resorptive) phenotype [1].

Calcium Signaling in Osteoclast Differentiation

Given that Eudebeiolide B specifically downregulates the expression of cAMP response element-binding protein (CREB), Bruton’s tyrosine kinase (Btk), and phospholipase Cγ2 (PLCγ2) in the RANKL-induced calcium signaling cascade [1], it is uniquely suited as a chemical probe for dissecting the calcium-dependent branch of osteoclast differentiation, independent of direct NF-κB ligand binding inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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